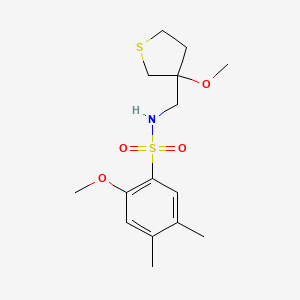

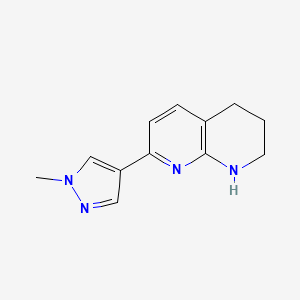

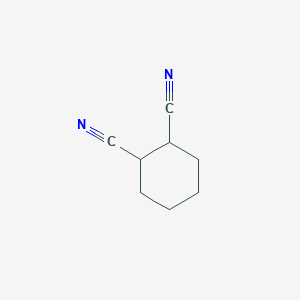

7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine" is part of a broader class of compounds known for their structural complexity and potential pharmacological activities. These compounds are derived from naphthyridine, a bicyclic structure that serves as a key scaffold for the development of various derivatives with potential therapeutic applications.

Synthesis Analysis

The synthesis of derivatives related to the queried compound involves multiple steps, including chemical modification of pyridine derivatives and condensation reactions. For instance, Shiozawa et al. (1984) synthesized methyl homologs of tetrahydro-naphthyridine via chemical modification and condensation, highlighting a pathway for synthesizing complex naphthyridine derivatives (Shiozawa et al., 1984).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives, including pyrazolo-fused naphthyridines, has been extensively analyzed. For example, Peng et al. (2009) discussed the orientation and conformation of various rings within a naphthyridine derivative, providing insight into the molecular geometry that could influence the compound's reactivity and properties (Peng et al., 2009).

Chemical Reactions and Properties

Naphthyridine derivatives undergo various chemical reactions, including cyclocondensation and Friedlander condensation, leading to the formation of complex structures with unique properties. For instance, Jiang et al. (2014) reported multicomponent domino reactions providing selective access to pyrazolo-fused naphthyridines through a unique [3+2+1] heteroannulation (Jiang et al., 2014).

Wissenschaftliche Forschungsanwendungen

Biological Activities of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives demonstrate a wide range of biological properties, making them potent scaffolds in therapeutic and medicinal research. They exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Moreover, these compounds have shown potential in addressing neurological disorders, including Alzheimer's disease, multiple sclerosis, and depression. Their application extends to anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and anti-oxidant activities, among others. The versatility of 1,8-naphthyridine derivatives underscores their significance in drug discovery and the development of new therapeutic agents (Madaan et al., 2015), (Gurjar & Pal, 2018).

Synthetic and Medicinal Perspectives of Methyl-Linked Pyrazoles

Methyl-linked pyrazoles, characterized by the presence of a methyl group on the pyrazole moiety, have been identified as potent medicinal scaffolds with a broad spectrum of biological activities. These compounds are notable for their significant roles in various fields, particularly in medicinal chemistry, where they have been explored for their therapeutic potentials. The detailed synthetic approaches and analysis of their medical significance highlight the ongoing interest in developing new leads with high efficacy and reduced microbial resistance. This reflects the continuous efforts to explore the pyrazole nucleus for novel therapeutic agents (Sharma et al., 2021).

Eigenschaften

IUPAC Name |

7-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-16-8-10(7-14-16)11-5-4-9-3-2-6-13-12(9)15-11/h4-5,7-8H,2-3,6H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGPXAOIFHWNPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC3=C(CCCN3)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)

![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)

![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)

![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)

![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)

![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)